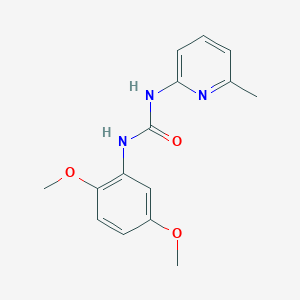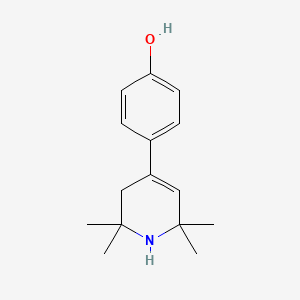
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea (DMPU) is a widely studied organic compound that has gained attention for its unique properties and potential applications in scientific research. DMPU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.33 g/mol.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea is not fully understood. However, it is believed to act as a hydrogen bond acceptor and a Lewis base, which makes it a useful catalyst in various chemical reactions. This compound has also been found to stabilize reactive intermediates, which enhances the yield and selectivity of chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be relatively non-toxic and non-irritating to the skin and eyes. This compound has also been found to be biodegradable, which makes it a promising candidate for environmentally friendly applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has several advantages in lab experiments, including its high solubility in organic solvents, its ability to act as a catalyst in various chemical reactions, and its potential applications in drug discovery. However, this compound has some limitations, including its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea. One potential area of research is the development of new synthetic methods for this compound, which could lead to increased availability and lower costs. Another area of research is the study of the biochemical and physiological effects of this compound, which could lead to the development of new applications in biotechnology and environmental science. Additionally, the use of this compound as a catalyst in various chemical reactions could be further explored, with the aim of developing new and more efficient synthetic methods for the production of pharmaceuticals and other valuable compounds.
Conclusion:
In summary, this compound is a unique organic compound that has gained attention for its potential applications in scientific research. It has been found to be a useful solvent, catalyst, and reagent in various chemical reactions, and has potential applications in drug discovery. While there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, it is clear that this compound has a promising future in the field of scientific research.
Métodos De Síntesis
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized using various methods, including the reaction of 2,5-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the reaction with urea in the presence of a dehydrating agent. Another method involves the reaction of 2,5-dimethoxyaniline with 6-methyl-2-pyridinecarboxylic acid chloride, followed by the reaction with urea. Both methods result in the formation of this compound with high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential applications in scientific research. It has been used as a solvent, a catalyst, and a reagent in various chemical reactions. This compound has been found to be a useful additive in the synthesis of peptides, where it enhances the yield and purity of the final product. Additionally, this compound has been used as a reagent in the synthesis of heterocyclic compounds, which have potential applications in drug discovery.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-6-14(16-10)18-15(19)17-12-9-11(20-2)7-8-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPFSWLPFDPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5434376.png)


![5-{3-chloro-5-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5434396.png)

![2-amino-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5434403.png)
![(3aR*,5S*,6S*,7aS*)-2-{[4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinyl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5434409.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)-N-methylurea](/img/structure/B5434414.png)

![8-(1,3-benzothiazol-6-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5434430.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434444.png)
![4-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5434465.png)
![[rel-(1R,3S)-3-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5434469.png)
![5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B5434482.png)